beta-Isopropyl-beta-propiolactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

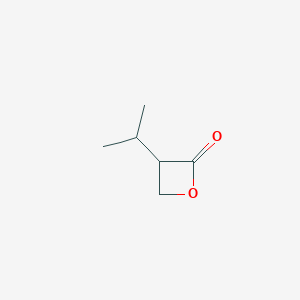

Structure

2D Structure

3D Structure

Properties

CAS No. |

10359-02-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

3-propan-2-yloxetan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3 |

InChI Key |

RXDIFCRJKDATEB-UHFFFAOYSA-N |

SMILES |

CC(C)C1COC1=O |

Canonical SMILES |

CC(C)C1COC1=O |

Synonyms |

beta-Isopropyl-beta-propiolactone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of beta-Isopropyl-beta-propiolactone from Isobutyraldehyde and Ketene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of beta-isopropyl-beta-propiolactone, a potentially valuable building block in pharmaceutical and chemical synthesis. The core of this synthesis involves the [2+2] cycloaddition of isobutyraldehyde and ketene, a reaction often facilitated by Lewis acid catalysis. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents the expected quantitative data and necessary visualizations for a thorough understanding of the process.

Reaction Overview and Mechanism

The synthesis of this compound (also known as 3-isopropyl-oxetan-2-one) is achieved through the formal [2+2] cycloaddition of isobutyraldehyde and ketene. This reaction is typically catalyzed by a Lewis acid, which activates the aldehyde towards nucleophilic attack by the ketene.

The generally accepted mechanism proceeds as follows:

-

Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen of isobutyraldehyde. This coordination increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The electron-rich ketene acts as a nucleophile, attacking the activated carbonyl carbon of the isobutyraldehyde. This step forms a zwitterionic intermediate.

-

Ring Closure: The zwitterionic intermediate rapidly undergoes an intramolecular ring closure to form the four-membered beta-lactone ring, regenerating the Lewis acid catalyst.

Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition of Isobutyraldehyde and Ketene.

Experimental Protocols

2.1. Generation of Ketene (In Situ)

Ketene is a highly reactive and toxic gas, and it is therefore typically generated in situ for immediate consumption. A common method is the pyrolysis of acetone.

-

Apparatus: A ketene generator consisting of a quartz tube packed with porcelain pieces, heated by a tube furnace to approximately 700-750 °C. One end is connected to a dropping funnel containing acetone, and the other end is connected via a series of traps (the first cooled with a dry ice/acetone bath to condense unreacted acetone and the second with liquid nitrogen to collect the ketene) to the reaction vessel.

-

Procedure: Acetone is dropped into the heated quartz tube at a controlled rate. The resulting gas mixture is passed through the cold traps. The purified ketene gas is then bubbled directly into the reaction mixture.

2.2. Cycloaddition Reaction

-

Materials:

-

Isobutyraldehyde (CAS: 78-84-2)

-

Ketene (CAS: 463-51-4), generated in situ

-

Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a gas dispersion tube is charged with a solution of isobutyraldehyde in anhydrous DCM.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

The Lewis acid catalyst, ethylaluminum dichloride solution, is added dropwise to the stirred solution of isobutyraldehyde while maintaining the temperature at -78 °C.

-

Freshly generated ketene gas is bubbled through the reaction mixture at a steady rate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or in-situ infrared spectroscopy.

-

Upon completion of the reaction, the mixture is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

-

Chemical and physical properties of beta-Isopropyl-beta-propiolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of beta-Isopropyl-beta-propiolactone (also known as 4-isopropyloxetan-2-one). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document consolidates available data on its structure, physical characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. Furthermore, this guide explores the limited biological activity data for this specific beta-lactone derivative and draws comparisons with the well-studied parent compound, beta-propiolactone.

Chemical and Physical Properties

This compound is a cyclic ester, specifically a four-membered lactone, bearing an isopropyl group at the beta-position relative to the carbonyl group. This substitution significantly influences its physical and chemical properties compared to the parent beta-propiolactone.

Structure and Identification

-

IUPAC Name: 4-isopropyloxetan-2-one

-

Synonyms: this compound, 4-(1-methylethyl)oxetan-2-one

-

CAS Number: 10359-02-1[1]

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [1]

-

Chemical Structure:

CH₃ CH₃

Tabulated Physical Properties

Property Value Reference Density 1.031 g/cm³ [1] Boiling Point 163.8 °C at 760 mmHg [1] Flash Point 51.8 °C [1] Refractive Index 1.444 [1] Vapor Pressure 2.03 mmHg at 25°C [1]

Synthesis and Purification

The primary synthetic route to this compound involves the [2+2] cycloaddition of ketene and isobutyraldehyde.[1]

General Synthesis Workflow

A general workflow for the synthesis of beta-propiolactone derivatives from ketene and an aldehyde is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of beta-Propiolactone (General)

Materials:

-

Ketene (gas)

-

Isobutyraldehyde

-

Lewis acid catalyst (e.g., a mixture of aluminum chloride and zinc chloride)

-

Anhydrous solvent (e.g., acetone or beta-propiolactone itself as the reaction medium)

Procedure (Adapted):

-

A solution of the Lewis acid catalyst is prepared in the anhydrous solvent.

-

The catalyst solution is maintained at a controlled temperature, typically between 15 °C and 40 °C.

-

An equimolar gas mixture of ketene and isobutyraldehyde is passed through the catalyst solution with vigorous stirring.

-

The reaction is monitored for the consumption of reactants.

-

Upon completion, the crude product is obtained.

Purification

Purification of beta-lactones is typically achieved by distillation under reduced pressure to prevent polymerization at higher temperatures.

Procedure (General):

-

The crude reaction mixture is transferred to a distillation apparatus.

-

The system is evacuated to a reduced pressure.

-

The mixture is gently heated to distill the this compound, collecting the fraction at its boiling point under the specific pressure.

Analytical Characterization

Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and multiplets for the protons on the lactone ring.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon (typically in the range of 170-180 ppm), peaks for the carbons of the isopropyl group, and peaks for the carbons of the lactone ring.

Infrared (IR) Spectroscopy

The most characteristic absorption in the IR spectrum of a beta-lactone is the carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered ring, this peak is typically observed at a higher wavenumber (around 1820-1840 cm⁻¹) compared to less strained lactones or open-chain esters.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (114.14 m/z). Fragmentation patterns would likely involve the loss of small molecules such as CO₂ or ethylene, and cleavage of the isopropyl group.

Chemical Reactivity

The reactivity of this compound is dominated by the strained four-membered lactone ring, making it susceptible to nucleophilic attack.

Ring-Opening Reactions

Due to significant ring strain, the lactone ring readily opens upon reaction with various nucleophiles. The attack can occur at either the carbonyl carbon or the beta-carbon, leading to different products.

Caption: Potential pathway of cellular response to DNA damage induced by this compound.

Considerations for Drug Development

The potential carcinogenicity of beta-propiolactone derivatives is a significant concern in drug development. Any therapeutic application would require careful evaluation of the risk-benefit profile and potentially the design of derivatives with targeted reactivity and reduced genotoxicity.

Conclusion

This compound is a reactive four-membered lactone with potential applications in organic synthesis. Its properties are largely dictated by the strained ring system. While detailed experimental and biological data for this specific compound are limited, this guide provides a foundational understanding based on available information and comparisons with related structures. Further research is needed to fully characterize its spectral properties, optimize its synthesis, and thoroughly evaluate its biological activity and toxicological profile. This will be crucial for any future consideration of this compound in research and development.

References

An In-depth Technical Guide on beta-Isopropyl-beta-propiolactone (CAS 10359-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Isopropyl-beta-propiolactone, with the CAS number 10359-02-1, is a chemical compound for which publicly available research on its biological activity, mechanism of action, and detailed experimental protocols is exceedingly scarce. This guide provides a summary of the available chemical and physical data for this compound. Extensive searches for peer-reviewed literature and technical datasheets have not yielded significant information regarding its use in experimental settings, its effects on biological systems, or any associated signaling pathways. Therefore, the core requirements for an in-depth technical guide concerning experimental protocols and biological data cannot be fulfilled at this time. This document serves to consolidate the known chemical properties and highlight the current knowledge gap regarding this specific propiolactone derivative.

Chemical and Physical Properties

While in-depth biological data is not available, fundamental chemical and physical properties of this compound have been reported. These properties are essential for its handling, storage, and any potential future research applications.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.142 g/mol | [1][2] |

| Density | 1.031 g/cm³ | [1] |

| Boiling Point | 163.8 °C at 760 mmHg | [1] |

| Flash Point | 51.8 °C | [1] |

| Vapor Pressure | 2.03 mmHg at 25°C | [1] |

| Refractive Index | 1.444 | [1] |

| LogP | 0.81540 | [1] |

| PSA | 26.30000 | [1] |

| Exact Mass | 114.06800 | [1] |

Synthesis

Information regarding the synthesis of this compound suggests it can be produced from the precursors ketene (CAS 463-51-4) and isobutyraldehyde (CAS 78-84-2)[1].

A generalized logical workflow for its synthesis based on these precursors can be conceptualized as follows:

Caption: Generalized synthesis workflow for this compound.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. The search results were dominated by information on the related compound, beta-propiolactone (BPL), which is a known virucidal agent and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC)[3]. BPL functions as an alkylating agent, reacting with nucleic acids and proteins[4][5][6][7]. It has been used for the inactivation of viruses in vaccine production and for the sterilization of biological materials[3][8][9][10][11].

However, it is crucial to emphasize that this information pertains to beta-propiolactone and cannot be directly extrapolated to this compound. The addition of the isopropyl group can significantly alter the chemical reactivity, steric hindrance, and ultimately, the biological properties of the molecule. Without specific studies on the isopropyl derivative, any assumptions about its biological effects would be purely speculative.

Experimental Protocols

Consistent with the absence of research on its biological activity, no experimental protocols detailing the use of this compound in biological assays, in vitro or in vivo studies, were found in the public domain.

Signaling Pathways

No information is available regarding the interaction of this compound with any biological signaling pathways.

Conclusion and Future Directions

This compound (CAS 10359-02-1) remains a poorly characterized compound from a biological perspective. While its basic chemical and physical properties are documented, there is a clear and significant gap in the scientific literature concerning its biological activity, mechanism of action, and potential applications or hazards.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into the biological effects of this compound would be novel. Future research should focus on:

-

Initial toxicological screening: To determine the basic safety profile of the compound.

-

In vitro assays: To screen for any potential biological activity, such as antimicrobial, antiviral, or cytotoxic effects.

-

Mechanistic studies: Should any biological activity be identified, further research would be needed to elucidate its mechanism of action.

Until such studies are conducted and published, any handling or use of this compound should be approached with caution, assuming it may have hazardous properties similar to other reactive lactones until proven otherwise.

References

- 1. This compound | CAS#:10359-02-1 | Chemsrc [chemsrc.com]

- 2. This compound [webbook.nist.gov]

- 3. epa.gov [epa.gov]

- 4. Beta-propiolactone treatment impairs the biological activity of residual DNA from BHK-21 cells infected with rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of β propiolactone viral inactivation on α1 antitrypsin values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Propiolactone (BPL)-inactivation of SARS-Co-V-2: In vitro validation with focus on saliva from COVID-19 patients for scent dog training - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. INVESTIGATIONS OF THE USE OF BETA‐PROPIOLACTONE IN VIRUS INACTIVATION * | Semantic Scholar [semanticscholar.org]

- 10. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide on the Physicochemical Properties of beta-Isopropyl-beta-propiolactone

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for beta-Isopropyl-beta-propiolactone, a heterocyclic organic compound. The information presented is foundational for its application in research and development.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and pharmacokinetic modeling.

| Parameter | Value | Reference |

| Molecular Formula | C6H10O2 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][4] |

| CAS Number | 10359-02-1 | [1][2][4] |

Experimental Protocols

The molecular formula and weight of this compound are established through standard analytical techniques such as mass spectrometry and elemental analysis, and are cataloged in chemical databases. As this is a compilation of established data, detailed experimental protocols for its initial determination are not provided here.

Visualizations

Visual representations such as signaling pathways or experimental workflows are not applicable to the presentation of the molecular formula and weight of a small molecule.

References

Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-Isopropyl-beta-propiolactone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(1-methylethyl)oxetan-2-one, commonly known as beta-Isopropyl-beta-propiolactone. This compound belongs to the class of beta-lactones, which are four-membered cyclic esters. The inherent ring strain in these molecules makes them valuable synthetic intermediates, susceptible to a variety of ring-opening reactions. This document consolidates the available chemical and physical data, outlines a probable synthetic route, and discusses the expected reactivity of this specific beta-lactone. Due to the limited availability of published data for this particular compound, some information is presented based on the well-established chemistry of analogous beta-lactones.

Chemical Identity and Properties

The IUPAC name for this compound is 4-(1-methylethyl)oxetan-2-one .

| Property | Value | Source |

| IUPAC Name | 4-(1-methylethyl)oxetan-2-one | - |

| Common Name | This compound | --INVALID-LINK-- |

| CAS Number | 10359-02-1 | --INVALID-LINK-- |

| Molecular Formula | C6H10O2 | --INVALID-LINK-- |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK-- |

| Boiling Point | 110-113 °C (at 10 Torr) | --INVALID-LINK-- |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | --INVALID-LINK-- |

Synthesis

A primary and industrially relevant method for the synthesis of beta-lactones is the [2+2] cycloaddition of a ketene with an aldehyde or ketone. For 4-(1-methylethyl)oxetan-2-one, this would involve the reaction of isobutyraldehyde with ketene.[1] Ketenes are highly reactive and are typically generated in situ for these reactions.[1]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 4-(1-methylethyl)oxetan-2-one.

General Experimental Protocol

Warning: Ketene is toxic and highly reactive. This synthesis should be performed by trained personnel in a well-ventilated fume hood.

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dry-ice condenser is charged with a solution of isobutyraldehyde in an inert solvent (e.g., anhydrous diethyl ether). The flask is cooled in an appropriate bath (e.g., acetone/dry ice) to maintain a temperature between -20 °C and 0 °C.

-

Ketene Generation: Ketene gas is generated in a separate apparatus, for example, by the pyrolysis of acetic anhydride or the dehydrohalogenation of acetyl chloride with a non-nucleophilic base like triethylamine.[2]

-

Cycloaddition: The generated ketene gas is passed through the stirred solution of isobutyraldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, any unreacted ketene is removed by purging the system with an inert gas (e.g., nitrogen or argon). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure 4-(1-methylethyl)oxetan-2-one.

Chemical Reactivity

The reactivity of 4-(1-methylethyl)oxetan-2-one is dominated by the strained four-membered lactone ring, making it susceptible to nucleophilic attack. Two primary modes of reaction are observed: attack at the carbonyl carbon and Sₙ2 attack at the β-carbon.

Nucleophilic Ring-Opening Reactions

Nucleophiles can attack either the electrophilic carbonyl carbon or the β-carbon of the lactone ring, leading to different products. The regioselectivity of the attack can be influenced by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.[3]

-

Attack at the Carbonyl Carbon (Acyl Cleavage): "Hard" nucleophiles, such as primary and secondary amines, tend to attack the carbonyl carbon. This leads to an addition-elimination reaction, resulting in ring opening to form β-hydroxy amides.[3]

-

Sₙ2 Attack at the β-Carbon (Alkyl Cleavage): "Soft" nucleophiles, such as organocuprates (derived from Grignard reagents) or azide ions, typically favor an Sₙ2-type attack on the β-carbon, leading to inversion of stereochemistry at that center and the formation of a carboxylate.[3][4]

Caption: Regioselectivity of nucleophilic attack on beta-lactones.

Polymerization

Beta-lactones, including presumably 4-(1-methylethyl)oxetan-2-one, can undergo ring-opening polymerization to form polyesters. This polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. Cationic polymerization is particularly common for oxetanes due to their high basicity.[5] The properties of the resulting polymer, poly(β-hydroxyisovalerate), would depend on the stereochemistry of the monomer and the polymerization conditions.

Applications in Research and Development

While specific applications for 4-(1-methylethyl)oxetan-2-one are not well-documented, its structural motif suggests potential utility in several areas:

-

Synthetic Intermediates: As a source of chiral β-hydroxy acids or other β-substituted carboxylic acid derivatives, which are common structural motifs in natural products and pharmaceuticals.

-

Monomer for Biodegradable Polymers: Substituted poly(β-hydroxyalkanoates) are a class of biodegradable polymers.

-

Drug Discovery: The oxetane ring is increasingly used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[6]

Conclusion

4-(1-methylethyl)oxetan-2-one is a beta-lactone with potential as a synthetic building block. While specific experimental data for this compound is scarce, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of beta-lactones. The primary synthetic route involves a [2+2] cycloaddition, and its reactivity is characterized by nucleophilic ring-opening reactions at either the carbonyl or the β-carbon. Further research into the specific properties and reactions of this compound could uncover novel applications in organic synthesis, polymer science, and medicinal chemistry.

References

Early research and discovery of beta-propiolactone derivatives

An In-depth Technical Guide to the Early Research and Discovery of Beta-Propiolactone Derivatives

Introduction

Beta-propiolactone (BPL) is a four-membered cyclic ester, or lactone, that garnered significant scientific interest in the mid-20th century.[1] Initially explored for its utility as a chemical intermediate, particularly in the production of acrylic acid and its esters, its potent and versatile reactivity soon became the focus of extensive research.[1][2] BPL is a colorless liquid with a slightly sweet odor, and it is miscible with water and many common organic solvents.[1][2]

This technical guide delves into the early research that characterized beta-propiolactone, focusing on its synthesis, physicochemical properties, and, most importantly, its reactivity which leads to the formation of various derivatives. The discovery of its powerful alkylating properties revealed its capacity to react with a wide range of nucleophiles, including crucial biological macromolecules like nucleic acids and proteins.[2][3] This reactivity established its role as a highly effective sterilizing agent and a tool for virus inactivation in vaccine production, applications that are underpinned by the formation of beta-propiolactone derivatives in situ.[4][5] This document serves as a resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the chemistry and early biological investigations of this significant compound.

Physicochemical Properties of Beta-Propiolactone

The fundamental physical and chemical characteristics of beta-propiolactone were established through early studies. This data is crucial for its handling, application, and understanding its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₃H₄O₂ | [1][6] |

| Molecular Weight | 72.06 g/mol | [6][7] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Slightly sweetish, pungent | [2][6] |

| Boiling Point | 162 °C (decomposes) | [1][2][7] |

| Melting Point | -33.4 °C | [1][2][7] |

| Density | 1.1460 g/cm³ | [1][7] |

| Solubility in Water | 37 g/100 mL at 25°C (with hydrolysis) | [1][2] |

| Vapor Pressure | 3.4 mmHg at 25°C | [1][7] |

| Flash Point | 158 °F (70 °C) | [6][7] |

Early Synthetic Methodologies

The primary industrial synthesis of beta-propiolactone involved the reaction of ketene with formaldehyde. Early patents and research focused on optimizing this process using various catalysts to improve yield and selectivity.

Catalytic Synthesis from Ketene and Formaldehyde

An improved method for producing BPL with high selectivity involved using a complex catalyst formed from anhydrous aluminum chloride and a small amount of anhydrous zinc chloride.[8] The catalyst is prepared by adding BPL itself to a solution of the metal chlorides in an organic solvent, which initiates a ring-opening reaction to form the active catalyst complex.[8]

Key Features of the Process:

-

High Yield: The process could achieve yields of 90 mole percent or higher.[8]

-

Catalyst Stability: The complex catalyst demonstrated greater stability over time in acetone solvents compared to conventional catalysts.[8]

-

Reduced Polymerization: The reaction liquid showed a reduced tendency for polymerization during and after the reaction, simplifying purification.[8]

Core Reactivity: Ring-Opening Reactions and Derivative Formation

The chemistry of beta-propiolactone is dominated by the high ring strain of its four-membered lactone structure, making it susceptible to nucleophilic attack. This results in a ring-opening reaction, forming 3-substituted propionic acid derivatives. This reactivity is the basis for both its utility and its biological effects.

Caption: General mechanism of beta-propiolactone ring-opening.

Reaction with Nucleic Acids

Early research into the genotoxicity and carcinogenicity of BPL identified it as a direct-acting alkylating agent that reacts with DNA and RNA.[2][9] The primary reaction products are carboxyethyl derivatives formed at the N7 position of guanine and the N1 position of adenine.[2][3][9] This covalent modification of nucleic acids is the fundamental mechanism behind its mutagenic effects and its ability to inactivate viruses.[4][10] Studies confirmed that 7-(2-carboxyethyl)-guanine (7-CEG) is the major adduct formed both in vitro and in vivo.[3]

Caption: BPL alkylation of guanine to form a DNA adduct.

Reaction with Amino Acids and Proteins

BPL is not only reactive towards nucleic acids but also modifies proteins by reacting with various amino acid residues.[4] Systematic studies using NMR and mass spectrometry have identified reactions with the side chains of histidine, lysine, cysteine, methionine, tyrosine, and aspartate/glutamate.[4] This protein modification contributes significantly to the inactivation of viruses and enzymes, as it can alter protein structure and function.[4][11]

Reaction with Other Nucleophiles

-

Hydrolysis: In the presence of water, BPL slowly hydrolyzes to form 3-hydroxypropionic acid.[1][7]

-

Reaction with Amines: The reaction with ammonia is a commercial process to produce β-alanine.[1] Similarly, it reacts with other amines to yield N-substituted β-alanine derivatives.[12]

Key Applications from Early Discoveries

The potent, broad-spectrum reactivity of beta-propiolactone discovered in early research led directly to its primary applications.

Virus Inactivation for Vaccine Production

The discovery that BPL irreversibly alkylates viral nucleic acids and proteins without completely destroying their antigenic properties made it a valuable agent for producing inactivated viral vaccines.[4][5][13] It has been used to inactivate a wide variety of viruses, including those for rabies and influenza vaccines.[4][10] The process involves carefully controlled treatment of a virus preparation with BPL, followed by hydrolysis of the remaining BPL to the non-toxic 3-hydroxypropionic acid.

Caption: A typical experimental workflow for virus inactivation using BPL.

Sterilization and Disinfection

BPL's sporicidal, bactericidal, fungicidal, and virucidal properties led to its use as a sterilant for heat-sensitive materials such as blood plasma, vaccines, tissue grafts, surgical instruments, and enzymes.[2][3][9]

Experimental Protocols from Early Research

The following protocols are representative of the methodologies used in the early investigation and application of beta-propiolactone.

Protocol 1: Synthesis of Beta-Propiolactone (Adapted from Patent Literature)

-

Objective: To synthesize BPL from ketene and formaldehyde.[8]

-

Catalyst Preparation: A solution of anhydrous aluminum chloride (20 g) and anhydrous zinc chloride (1.5 g) in acetone (50 g) is prepared. To this vigorously stirred solution, BPL (32.5 g) is added dropwise while maintaining the temperature at approximately 40°C to form the catalyst complex.[8]

-

Reaction: An equimolar gas mixture of ketene and formaldehyde is introduced into a solution of the catalyst complex in BPL at a rate of 340 g/hour , while maintaining the temperature between 115°C and 120°C.[8]

-

Workup: The overflowing reaction liquid is continuously withdrawn and distilled under reduced pressure to purify the beta-propiolactone product.[8]

Protocol 2: Reaction of BPL with Nucleosides (Adapted from Uittenbogaard et al.)

-

Objective: To identify the reaction products of BPL with nucleosides using NMR.[4]

-

Materials: Nucleoside (e.g., deoxyguanosine), beta-propiolactone, D₂O, potassium phosphate buffer.

-

Procedure: A reaction mixture is prepared by dissolving the nucleoside in D₂O to a final concentration of 20 mM. Potassium phosphate buffer (1.0 M, pH 9.0) is added, followed by beta-propiolactone. The solution is homogenized by gentle mixing.[4]

-

Analysis: The reaction is monitored over time by acquiring ¹H NMR spectra to identify and quantify the formation of modified nucleosides, such as the characteristic signals indicating alkylation at the N-7 position of guanosine.[4]

Protocol 3: BPL Treatment for Inactivation of Biological Samples (Adapted from Hille et al.)

-

Objective: To inactivate potential viral contaminants in plasma or cell culture media.[14]

-

Sample Preparation: Samples (e.g., plasma) are buffered by adding sodium hydrogen carbonate (NaHCO₃) to a final concentration of 45 mM.[14]

-

Inactivation: A 50% working solution of BPL is freshly prepared by diluting the stock (98%) with dH₂O. This is added to the samples to achieve a final BPL concentration of 0.05%.[14]

-

Incubation: BPL-treated samples are incubated for 72 hours at 4°C to allow for the inactivation reactions to proceed.[14]

-

Hydrolysis: Following incubation, a hydrolysis step may be performed (e.g., 1-4 hours at 37°C) to ensure any residual BPL is converted to 3-hydroxypropionic acid.[13]

Conclusion

The early research into beta-propiolactone rapidly unveiled its dual nature. On one hand, its strained four-membered ring offered a versatile platform for synthesizing a range of propionic acid derivatives. On the other, this same reactivity made it a potent alkylating agent with significant biological consequences, including mutagenicity and carcinogenicity.[2][3] The foundational studies on its reactions with nucleic acids and proteins directly led to its critical role in public health as a virucidal agent for vaccine manufacturing, a legacy that continues to this day.[5] This guide provides a condensed overview of these seminal discoveries, offering insight into the chemical and biological principles that define beta-propiolactone and its derivatives.

References

- 1. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 2. β-Propiolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carcinogenesis of β-Propiolactone: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beta-Propiolactone | C3H4O2 | CID 2365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BETA-PROPIOLACTONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. US3293266A - Production of beta-propiolactone - Google Patents [patents.google.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Beta-propiolactone treatment impairs the biological activity of residual DNA from BHK-21 cells infected with rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. β-Propiolactone (BPL)-inactivation of SARS-Co-V-2: In vitro validation with focus on saliva from COVID-19 patients for scent dog training - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample-Treatment with the Virucidal β-Propiolactone Does Not Preclude Analysis by Large Panel Affinity Proteomics, Including the Discovery of Biomarker Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Beta-Isopropyl-beta-propiolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic pathway for beta-isopropyl-beta-propiolactone. Due to the limited availability of experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of the parent compound, beta-propiolactone, and related alkyl-substituted lactones. The experimental protocols are adapted from established methods for the synthesis of similar beta-lactones.

Predicted Spectroscopic Data

The introduction of an isopropyl group at the beta position of the propiolactone ring is expected to significantly influence the chemical shifts and splitting patterns in the NMR spectra and the vibrational frequencies in the IR spectrum. The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Hα (CH₂) | 3.20 - 3.50 | Multiplet | |

| Hβ (CH) | 2.80 - 3.10 | Multiplet | |

| Hγ (CH of isopropyl) | 1.90 - 2.20 | Multiplet | ~7.0 |

| Hδ (CH₃ of isopropyl) | 0.90 - 1.10 | Doublet | ~7.0 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| α-Carbon (CH₂) | 35 - 45 |

| β-Carbon (CH) | 30 - 40 |

| γ-Carbon (CH of isopropyl) | 25 - 35 |

| δ-Carbon (CH₃ of isopropyl) | 15 - 25 |

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactone carbonyl) | 1820 - 1850 | Strong |

| C-O-C (Lactone ether) | 1150 - 1250 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and the subsequent spectroscopic analysis. These are adapted from known procedures for the synthesis of beta-propiolactone and its derivatives.[1][2]

Synthesis of this compound

This proposed synthesis involves the reaction of isobutyraldehyde with ketene in the presence of a Lewis acid catalyst.

Materials:

-

Isobutyraldehyde

-

Ketene (generated in situ or from a ketene generator)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Diethyl Ether

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

A solution of anhydrous zinc chloride in anhydrous diethyl ether is prepared in a three-neck flask under an inert atmosphere.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise to the catalyst solution with constant stirring.

-

Ketene gas is then bubbled through the reaction mixture at a controlled rate while maintaining the temperature between 0-5 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of cold, dilute hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

NMR and IR Spectroscopic Analysis

NMR Spectroscopy:

-

A 5-10 mg sample of the purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

The spectra are processed and analyzed to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

-

A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid IR cell.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis.

Caption: Proposed synthesis of this compound.

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Thermal Properties of beta-Isopropyl-beta-propiolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of beta-isopropyl-beta-propiolactone. Due to the limited availability of specific experimental data for this derivative, this guide also includes data for the parent compound, beta-propiolactone, as a proxy for comparative analysis. The document details relevant experimental protocols and explores the biological implications of beta-propiolactones, including a visualization of a key cellular signaling pathway affected by this class of compounds.

Physicochemical and Thermal Properties

While specific thermal data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information for the target compound and its parent analogue, beta-propiolactone. This comparative approach allows for an estimation of the thermal behavior of the isopropyl derivative.

Table 1: Physicochemical Properties

| Property | This compound | beta-Propiolactone |

| CAS Number | 10359-02-1 | 57-57-8 |

| Molecular Formula | C6H10O2 | C3H4O2 |

| Molecular Weight | 114.14 g/mol | 72.06 g/mol |

| Density | 1.031 g/cm³ | 1.146 g/cm³[1] |

Table 2: Thermal Properties

| Property | This compound | beta-Propiolactone |

| Melting Point | N/A | -33.4 °C[1][2][3] |

| Boiling Point | 163.8 °C at 760 mmHg | 162 °C (decomposes)[1][2][3] |

| Decomposition Temperature | N/A | Decomposes at boiling point[3] |

| Heat Capacity (liquid, Cp) | N/A | 122.1 J/mol·K at 298.15 K[4] |

| Enthalpy of Fusion (ΔfusH) | N/A | 9.410 kJ/mol[5][6] |

| Enthalpy of Vaporization (ΔvapH) | N/A | 46.4 kJ/mol[5] |

Experimental Protocols

This section outlines the methodologies for the synthesis of beta-alkyl-beta-propiolactones and the standard procedures for their thermal analysis.

2.1. Synthesis of this compound

General Protocol:

-

Catalyst Preparation: A solution of a suitable catalyst, such as a mixture of aluminum chloride and zinc chloride, is prepared in an appropriate solvent.

-

Reaction Setup: The reaction is carried out in a cooled reactor equipped with a stirrer, a gas inlet, and a temperature probe.

-

Reactant Addition: Isobutyraldehyde is charged into the reactor. Ketene gas is then bubbled through the aldehyde solution at a controlled rate while maintaining a low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as infrared spectroscopy to observe the formation of the lactone ring.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

2.2. Thermal Analysis

Standard thermal analysis techniques are employed to determine the thermal properties of organic compounds like this compound.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of melting point, glass transition temperature, and enthalpy of fusion.[8][9]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium). An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is recorded against temperature. The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a compound.[8][9]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature is typically identified as the onset temperature of the major mass loss step.

Biological Interactions and Signaling Pathways

Beta-propiolactones are known to be reactive alkylating agents that can modify biological macromolecules such as DNA and proteins.[10] This reactivity is the basis for their use as sterilants and virucidal agents, but also underlies their toxicity and carcinogenicity.[2] The interaction of beta-propiolactones with DNA leads to the formation of DNA adducts, which can trigger cellular stress responses, including the DNA Damage Response (DDR) pathway.[11][12]

3.1. DNA Damage Response Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. The pathway involves a cascade of protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by different types of DNA damage.

Upon alkylation of DNA by a beta-propiolactone, the resulting adducts can stall DNA replication and transcription, leading to the activation of the DDR. This, in turn, can lead to cell cycle arrest, to allow time for DNA repair, or to the induction of apoptosis if the damage is too severe to be repaired.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

4.2. DNA Damage Response Signaling Pathway

The diagram below depicts a simplified signaling cascade initiated by DNA damage, a likely consequence of exposure to beta-propiolactones.

Caption: Simplified DNA damage response pathway initiated by alkylating agents.

References

- 1. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Beta-Propiolactone | C3H4O2 | CID 2365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propiolactone [webbook.nist.gov]

- 5. Propiolactone [webbook.nist.gov]

- 6. Propiolactone [webbook.nist.gov]

- 7. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 8. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 10. Inactivation of DNA by beta-propiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Beta-Isopropyl-beta-propiolactone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of beta-isopropyl-beta-propiolactone in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides qualitative solubility information for the closely related and structurally similar compound, β-propiolactone. Furthermore, a generalized, robust experimental protocol for determining the solubility of a compound like this compound is detailed, providing a framework for researchers to generate specific data.

Qualitative Solubility of Structurally Related Propiolactones

Table 1: Qualitative Solubility of β-Propiolactone in Organic Solvents

| Solvent | Solubility |

| Acetone | Miscible[1][2] |

| Chloroform | Miscible[1][2] |

| Diethyl Ether | Miscible[1][2] |

| Ethanol | Miscible[1][2] |

It is important to note that the isopropyl group in this compound will increase its lipophilicity compared to β-propiolactone. This change may enhance its solubility in non-polar organic solvents and potentially decrease its solubility in more polar solvents.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a compound in various organic solvents. This protocol can be adapted for the specific analysis of this compound.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble. This will be used to create a calibration curve.

-

Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards using the chosen analytical method (HPLC or GC) to establish a linear relationship between concentration and instrument response.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each selected organic solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a chemically compatible syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide on the Stereochemistry of beta-Isopropyl-beta-propiolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Isopropyl-beta-propiolactone, also known as 3-isopropyl-oxetan-2-one, is a chiral molecule of interest in organic synthesis and drug discovery. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, resolution, and characterization. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to aid researchers in their scientific endeavors.

Introduction

The four-membered ring of beta-lactones is a privileged scaffold in many biologically active compounds. The substituent at the beta-position introduces a chiral center, leading to the existence of enantiomers with potentially distinct pharmacological profiles. Understanding and controlling the stereochemistry of these molecules is therefore of paramount importance in the development of new therapeutics. This guide focuses specifically on this compound, a derivative with an isopropyl group at the chiral center.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various methods. A common approach involves the cycloaddition of a ketene with an appropriate aldehyde. While specific literature detailing the synthesis of racemic this compound is not abundant, a general procedure can be adapted from the synthesis of other beta-lactones.

Experimental Protocol: General Synthesis of beta-Lactones

A solution of the corresponding acid chloride in an inert solvent (e.g., diethyl ether, dichloromethane) is added dropwise to a stirred solution of a tertiary amine (e.g., triethylamine) at low temperature (typically -78 °C to 0 °C). The ketene is generated in situ and subsequently reacts with the aldehyde, also present in the reaction mixture, to form the beta-lactone. The reaction is then quenched, and the product is isolated and purified using standard techniques such as distillation or column chromatography.

For the synthesis of this compound, isobutyraldehyde would be the required aldehyde component.

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure or enriched this compound is essential for studying its stereospecific properties. This can be accomplished through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess. While specific protocols for the asymmetric synthesis of this compound are not extensively documented, methods developed for structurally related 2-substituted oxetan-3-ones can provide valuable insights. One such approach involves the use of chiral auxiliaries, such as SAMP/RAMP hydrazones, to direct the stereochemical outcome of the reaction.

Lipase-Catalyzed Kinetic Resolution

A widely employed and effective method for resolving racemic mixtures of lactones is lipase-catalyzed kinetic resolution. This technique utilizes the enantioselectivity of lipases to preferentially catalyze the hydrolysis or alcoholysis of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a beta-Lactone (General Procedure)

The racemic beta-lactone is dissolved in a suitable organic solvent (e.g., toluene, hexane). A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture along with an acyl acceptor (e.g., an alcohol for transesterification) or water (for hydrolysis). The reaction is stirred at a controlled temperature until approximately 50% conversion is reached. The enzyme is then filtered off, and the unreacted lactone and the ester or acid product are separated by chromatography. The enantiomeric excess (ee) of the resolved lactone is determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: General workflow for the lipase-catalyzed kinetic resolution of this compound.

Characterization of Enantiomers

The successful synthesis and resolution of this compound enantiomers require robust analytical techniques for their characterization, including the determination of enantiomeric purity and absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis (General Procedure)

A solution of the beta-lactone sample is injected onto a chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®). The mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is pumped through the column. The elution of the enantiomers is monitored using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 1: General Parameters for Chiral HPLC Separation of Lactones

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

Spectroscopic and Chiroptical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they are crucial for confirming the chemical structure of this compound. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, it is possible to distinguish the signals of the two enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide information about the absolute configuration and conformation of the lactone ring. The CD spectrum of each enantiomer will be a mirror image of the other.

Logical Relationship for Stereochemical Analysis

Caption: Logical workflow for the synthesis, resolution, and stereochemical analysis of this compound.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides a template for the type of quantitative data that should be collected and reported for its enantiomers.

Table 2: Template for Quantitative Data of this compound Enantiomers

| Property | (R)-beta-Isopropyl-beta-propiolactone | (S)-beta-Isopropyl-beta-propiolactone |

| Enantiomeric Excess (ee) | >99% (target) | >99% (target) |

| Specific Rotation [α]D (c, solvent) | To be determined | To be determined (expected opposite sign) |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals for isopropyl and lactone protons | Identical to (R)-enantiomer |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for isopropyl and lactone carbons | Identical to (R)-enantiomer |

| Circular Dichroism (λmax, Δε) | To be determined | Mirror image of (R)-enantiomer |

Conclusion

The stereochemistry of this compound is a critical aspect that influences its potential applications in various fields, including drug development. This guide has outlined the key methodologies for the synthesis of the racemic compound and, more importantly, for obtaining its enantiomerically pure forms through kinetic resolution. Furthermore, it has detailed the necessary analytical techniques for the comprehensive characterization of these chiral molecules. While specific quantitative data for this particular lactone remains to be extensively published, the protocols and workflows presented here provide a solid foundation for researchers to build upon in their investigations of this and related chiral beta-lactones. Further research is warranted to fully elucidate the stereospecific properties and potential of this compound enantiomers.

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using β-Isopropyl-β-propiolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a crucial class of biodegradable polymers with extensive applications in the medical, pharmaceutical, and packaging industries. Their synthesis via the ring-opening polymerization (ROP) of β-lactones offers a versatile platform for creating materials with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using β-Isopropyl-β-propiolactone. While direct literature on the polymerization of β-Isopropyl-β-propiolactone is limited, the following protocols are based on well-established methods for the ROP of structurally similar β-alkyl-substituted β-propiolactones. These methodologies can serve as a robust starting point for the development of novel polyester-based biomaterials and drug delivery systems.

General Considerations

The ROP of β-lactones can be initiated by various catalytic systems, including anionic, cationic, organocatalytic, and coordination-insertion mechanisms. The choice of catalyst and reaction conditions significantly influences the polymer's molecular weight, polydispersity, and microstructure. For the synthesis of well-defined polyesters from β-Isopropyl-β-propiolactone, anionic and organocatalyzed ROP are recommended due to their tolerance to functional groups and control over the polymerization process.

Safety Precautions: β-propiolactone and its derivatives are considered potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a well-ventilated fume hood.[1][2][3][4]

Section 1: Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a powerful technique for the synthesis of polyesters with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by nucleophilic species such as carboxylates or alkoxides.

Experimental Protocol: Anionic ROP of β-Isopropyl-β-propiolactone

This protocol is adapted from established procedures for the anionic ROP of other β-alkyl-substituted β-propiolactones.[5][6][7][8]

Materials:

-

β-Isopropyl-β-propiolactone (monomer)

-

Tetrabutylammonium acetate (initiator)

-

Dry tetrahydrofuran (THF, solvent)

-

Methanol (for termination)

-

Hydrochloric acid (HCl, for protonation)

-

Chloroform

-

Distilled water

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Syringes and needles

-

Vacuum line

-

Rotary evaporator

-

Apparatus for polymer characterization (GPC, NMR, FT-IR)

Procedure:

-

Monomer and Solvent Preparation: Dry the β-Isopropyl-β-propiolactone and THF over calcium hydride (CaH₂) and distill under reduced pressure before use.

-

Reaction Setup: Assemble the Schlenk flask, equipped with a magnetic stir bar, and dry it thoroughly under vacuum. Purge the flask with dry nitrogen or argon gas.

-

Initiator and Monomer Addition: Under an inert atmosphere, dissolve the desired amount of tetrabutylammonium acetate in dry THF. Add the purified β-Isopropyl-β-propiolactone to the initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

-

Polymerization: Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol.

-

Purification:

-

Acidify the polymer solution with a dilute aqueous HCl solution to protonate the carboxylate end groups.

-

Extract the polymer into chloroform.

-

Wash the organic layer repeatedly with distilled water to remove any remaining initiator and salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Precipitate the polymer by adding the concentrated solution to a non-solvent like cold methanol or hexane.

-

Collect the precipitated polymer by filtration and dry it under vacuum at room temperature.

-

Data Presentation: Representative Data for Anionic ROP of β-Alkyl-Substituted β-Lactones

The following table summarizes typical results obtained from the anionic ROP of β-butyrolactone, a structurally related monomer. This data can be used as a reference for expected outcomes with β-Isopropyl-β-propiolactone.

| Entry | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Đ) |

| 1 | 50 | 2 | 95 | 4300 | 4500 | 1.15 |

| 2 | 100 | 4 | 92 | 8600 | 8800 | 1.20 |

| 3 | 200 | 8 | 90 | 17200 | 17500 | 1.25 |

Mn = Number-average molecular weight; PDI = Polydispersity Index

Section 2: Organocatalyzed Ring-Opening Polymerization (ROP)

Organocatalyzed ROP offers a metal-free alternative for polyester synthesis, which is particularly advantageous for biomedical applications. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases are effective for the ROP of β-lactones.

Experimental Protocol: Organocatalyzed ROP of β-Isopropyl-β-propiolactone

This protocol is based on the organocatalyzed ROP of functionalized β-propiolactones.[9]

Materials:

-

β-Isopropyl-β-propiolactone (monomer)

-

Benzyl alcohol (initiator)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

-

Dry dichloromethane (DCM, solvent)

-

Diethyl ether (for precipitation)

-

Nitrogen or Argon gas

Equipment:

-

Glovebox or Schlenk line

-

Vials with magnetic stir bars

-

Syringes

-

Rotary evaporator

-

Apparatus for polymer characterization (GPC, NMR)

Procedure:

-

Preparation: Perform all manipulations under an inert atmosphere (glovebox or Schlenk line).

-

Stock Solutions: Prepare stock solutions of benzyl alcohol (initiator) and DBU (catalyst) in dry DCM.

-

Reaction Setup: In a vial equipped with a magnetic stir bar, add the desired amount of β-Isopropyl-β-propiolactone.

-

Initiation and Catalysis: Add the required volumes of the benzyl alcohol and DBU stock solutions to the monomer. The monomer-to-initiator ratio will control the molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.

-

Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by ¹H NMR spectroscopy.

-

Termination and Purification:

-

Once the desired monomer conversion is achieved, quench the reaction by adding a small amount of benzoic acid.

-

Dilute the mixture with DCM and precipitate the polymer in cold diethyl ether.

-

Isolate the polymer by centrifugation or filtration.

-

Redissolve the polymer in a small amount of DCM and re-precipitate to ensure high purity.

-

Dry the final polymer under vacuum.

-

Data Presentation: Representative Data for Organocatalyzed ROP of β-Lactones

The following table presents typical data for the DBU-catalyzed ROP of β-butyrolactone, which can serve as a guideline for the polymerization of β-Isopropyl-β-propiolactone.

| Entry | Monomer/Initiator Ratio | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (NMR) | PDI (Đ) |

| 1 | 25 | 10 | 15 | >99 | 2150 | 2200 | 1.10 |

| 2 | 50 | 10 | 30 | >99 | 4300 | 4400 | 1.12 |

| 3 | 100 | 10 | 60 | >99 | 8600 | 8700 | 1.15 |

Section 3: Visualization of Polymerization Workflow and Mechanism

Anionic ROP Workflow

Caption: Workflow for Anionic ROP of β-Isopropyl-β-propiolactone.

Mechanism of Anionic ROP

Caption: General Mechanism of Anionic Ring-Opening Polymerization.

Organocatalyzed ROP Workflow

Caption: Workflow for Organocatalyzed ROP of β-Isopropyl-β-propiolactone.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of polyesters from β-Isopropyl-β-propiolactone using both anionic and organocatalyzed ring-opening polymerization. While the specific monomer has not been extensively reported, the methodologies for analogous β-alkyl-substituted lactones are well-established and offer a high degree of control over the resulting polymer properties. These application notes are intended to empower researchers in the fields of polymer chemistry, biomaterials science, and drug development to explore the potential of this versatile monomer for creating novel, biodegradable materials. Further optimization of reaction conditions will likely be necessary to achieve specific material properties for targeted applications.

References

- 1. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. epa.gov [epa.gov]

- 4. Beta-Propiolactone | C3H4O2 | CID 2365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anionic ring-opening polymerization of beta-alkoxymethyl-substituted beta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Cationic Polymerization of β-Isopropyl-β-propiolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(β-hydroxyalkanoates) (PHAs) are a class of biodegradable and biocompatible polyesters with significant potential in the biomedical field, particularly in drug delivery systems.[1][2][3] The synthesis of PHAs through the ring-opening polymerization (ROP) of β-lactones offers a versatile platform for creating polymers with tailored properties. This document provides detailed application notes and protocols for the cationic ring-opening polymerization (CROP) of a substituted β-lactone, β-Isopropyl-β-propiolactone. While specific literature on the cationic polymerization of this exact monomer is limited, the principles of CROP for lactones and the known reactivity of substituted β-lactones allow for the development of robust experimental approaches.[4][5][6] The resulting polymer, poly(β-Isopropyl-β-propiolactone), is a promising candidate for the formulation of drug delivery vehicles such as nanoparticles, microspheres, and implantable devices.[1][4]

Chemical Profile: β-Isopropyl-β-propiolactone

| Property | Value |

| IUPAC Name | 3-isopropyloxetan-2-one |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless liquid (predicted) |

| Key Feature | The isopropyl group at the β-position is expected to influence the polymer's properties, such as its thermal characteristics and degradation rate, compared to unsubstituted poly(β-propiolactone). |

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of lactones is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the monomer for nucleophilic attack. The high ring strain of the four-membered β-lactone ring makes it susceptible to ring-opening. The general mechanism involves the protonation or coordination of the initiator to the carbonyl oxygen of the lactone, followed by nucleophilic attack of another monomer molecule, leading to chain propagation.

Proposed Signaling Pathway for Cationic Polymerization

Caption: Proposed mechanism for the cationic ring-opening polymerization of β-Isopropyl-β-propiolactone.

Experimental Protocols

The following protocols are representative methods for the cationic polymerization of β-Isopropyl-β-propiolactone. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization by water.

Protocol 1: Polymerization using a Protic Acid Initiator (Triflic Acid)

Materials:

-

β-Isopropyl-β-propiolactone (purified by distillation)

-

Triflic acid (CF₃SO₃H)

-

Anhydrous dichloromethane (DCM)

-

Methanol (for quenching)

-

Diethyl ether (for precipitation)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve β-Isopropyl-β-propiolactone (e.g., 1 g, 8.76 mmol) in anhydrous DCM (e.g., 10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a stock solution of triflic acid in anhydrous DCM (e.g., 0.1 M).

-

Add the desired amount of the triflic acid solution to the monomer solution via syringe to initiate the polymerization. The monomer-to-initiator ratio can be varied to target different molecular weights (e.g., 100:1 for a target degree of polymerization of 100).

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.

-

Quench the polymerization by adding an excess of cold methanol.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

-

Isolate the polymer by filtration or decantation, wash with diethyl ether, and dry under vacuum to a constant weight.

Protocol 2: Polymerization using a Lewis Acid Initiator (Boron Trifluoride Etherate)

Materials:

-

β-Isopropyl-β-propiolactone (purified by distillation)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Methanol (for quenching)

-

Hexanes (for precipitation)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve β-Isopropyl-β-propiolactone (e.g., 1 g, 8.76 mmol) in anhydrous DCM (e.g., 10 mL).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Add boron trifluoride etherate to the stirred monomer solution via syringe. The amount of initiator will determine the molecular weight of the resulting polymer.

-

Maintain the reaction at -20 °C and stir for the desired reaction time (e.g., 2-48 hours).

-

Terminate the polymerization by adding cold methanol.

-

Precipitate the polymer in cold hexanes.

-

Collect the polymer by filtration, wash with hexanes, and dry under vacuum.

Experimental Workflow Diagram

Caption: General workflow for the cationic polymerization of β-Isopropyl-β-propiolactone.

Illustrative Data Presentation

The following tables present hypothetical data based on expected trends in cationic polymerization to illustrate the effect of reaction parameters on the polymer properties.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Properties

| Entry | [M]/[I] Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 12 | 95 | 5,400 | 1.35 |

| 2 | 100:1 | 12 | 92 | 10,500 | 1.42 |

| 3 | 200:1 | 12 | 88 | 20,100 | 1.51 |

| Conditions: Triflic acid initiator, 0 °C, in DCM. |

Table 2: Effect of Reaction Temperature on Polymerization

| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | -20 | 24 | 85 | 12,500 | 1.38 |

| 2 | 0 | 12 | 92 | 10,500 | 1.42 |

| 3 | 25 | 4 | 98 | 9,800 | 1.65 |

| Conditions: [M]/[I] = 100:1, Triflic acid initiator, in DCM. |

Applications in Drug Development

Poly(β-Isopropyl-β-propiolactone), as a member of the PHA family, is anticipated to possess properties that are highly desirable for drug delivery applications.

-

Biocompatibility and Biodegradability: PHAs are known for their excellent biocompatibility and their ability to degrade into non-toxic byproducts, which is essential for in vivo applications.[1][5]

-